molecular formula C13H17NO3 B5554694 ethyl 2-(isobutyrylamino)benzoate

ethyl 2-(isobutyrylamino)benzoate

Cat. No. B5554694
M. Wt: 235.28 g/mol
InChI Key: IJLJGYLZERRALS-UHFFFAOYSA-N
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Description

“Ethyl 2-(isobutyrylamino)benzoate” is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters . These are ester derivatives of benzoic acid. It has a molecular formula of C13H17NO3 .


Molecular Structure Analysis

The molecular structure of “ethyl 2-(isobutyrylamino)benzoate” consists of a benzoate core with an ethyl group and an isobutyrylamino group attached . The exact structure can be represented by the SMILES string CCOC(=O)c1ccccc1N .

Scientific Research Applications

Antioxidative and Anti-inflammatory Applications

  • A study on the venerid bivalve clam Paphia malabarica led to the isolation of aryl polyketide derivatives, demonstrating significant antioxidative and anti-inflammatory potential. These compounds, related to ethyl 2-(isobutyrylamino)benzoate, showed greater DPPH radical quenching potential and potential pro-inflammatory 5-lipoxygenase (5-LOX) inhibition, suggesting their usefulness as natural antioxidative and anti-inflammatory functional food ingredients (Minju Joy & K. Chakraborty, 2017).

Polymer Science and Engineering

  • In the field of polymer science, analogue calorimetry studies on blends of poly(vinyl ester)s and polyacrylates have provided insights into the interactions of isomeric esters, including compounds structurally related to ethyl 2-(isobutyrylamino)benzoate. These studies help understand the miscibility of polymers, which is crucial for developing new materials with tailored properties (D. Rana, B. M. Mandal, & S. Bhattacharyya, 1996).

Chemical Synthesis and Reactivity

  • Research on the kinetics of free radical polymerization of ethyl acrylate provides a framework for understanding the solvent effects on polymerization rates, which is essential for the synthesis of high-performance polymers. Studies like these contribute to the optimization of polymerization processes for industrial applications (A. Fehervari, T. Földes-berezsnich, F. Tüdös, & F. Tüdös, 1980).

Catalysis and Organic Synthesis

  • The preparation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts, including ethyl benzoate, demonstrates the versatility and reactivity of ethyl 2-(isobutyrylamino)benzoate-related compounds in synthetic organic chemistry. This research opens avenues for the development of novel synthetic methodologies (O. Mitsunobu & M. Yamada, 1967).

properties

IUPAC Name

ethyl 2-(2-methylpropanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-17-13(16)10-7-5-6-8-11(10)14-12(15)9(2)3/h5-9H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLJGYLZERRALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-isobutyramidobenzoate

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